4-{[(6-chloroquinazolin-4-yl)amino]methyl}-N,N-dimethylpiperidine-1-sulfonamide
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Overview
Description
4-{[(6-chloroquinazolin-4-yl)amino]methyl}-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound with the molecular formula C16H22ClN5O2S
Preparation Methods
The synthesis of 4-{[(6-chloroquinazolin-4-yl)amino]methyl}-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of 6-chloroquinazoline, which is then reacted with an appropriate amine to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
4-{[(6-chloroquinazolin-4-yl)amino]methyl}-N,N-dimethylpiperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.
Scientific Research Applications
4-{[(6-chloroquinazolin-4-yl)amino]methyl}-N,N-dimethylpiperidine-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[(6-chloroquinazolin-4-yl)amino]methyl}-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby disrupting key biological pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By blocking these enzymes, the compound can potentially halt the growth of cancer cells .
Comparison with Similar Compounds
4-{[(6-chloroquinazolin-4-yl)amino]methyl}-N,N-dimethylpiperidine-1-sulfonamide can be compared with other similar compounds, such as:
Gefitinib: Another quinazoline derivative used as a tyrosine kinase inhibitor for cancer treatment.
Erlotinib: Similar to gefitinib, it is used to treat non-small cell lung cancer by inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase.
The uniqueness of this compound lies in its specific chemical structure, which may offer distinct advantages in terms of potency, selectivity, and pharmacokinetic properties compared to other similar compounds.
Properties
IUPAC Name |
4-[[(6-chloroquinazolin-4-yl)amino]methyl]-N,N-dimethylpiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN5O2S/c1-21(2)25(23,24)22-7-5-12(6-8-22)10-18-16-14-9-13(17)3-4-15(14)19-11-20-16/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKJOCQDTWTLMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC2=NC=NC3=C2C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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